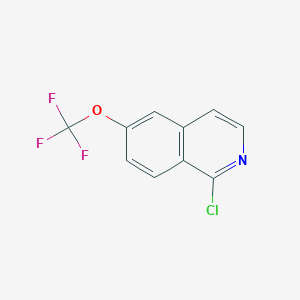

1-Chloro-6-(trifluoromethoxy)isoquinoline

Description

Significance of Isoquinoline (B145761) Derivatives in Chemical Research

Isoquinoline derivatives represent a vital class of nitrogen-containing heterocyclic compounds that have garnered immense attention from researchers. bldpharm.com Their structural framework is a key component in a multitude of naturally occurring alkaloids, many of which exhibit potent biological activities. rsc.orgnih.gov Prominent examples include papaverine, a vasodilator, and morphine, a powerful analgesic, both of which feature the core isoquinoline skeleton. ontosight.ai This natural prevalence has inspired medicinal chemists to utilize the isoquinoline scaffold in the design and synthesis of novel therapeutic agents. bldpharm.com

The applications of isoquinoline derivatives span a wide range of therapeutic areas, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. sigmaaldrich.com The planar ring system and the potential for substitution at various positions allow for the fine-tuning of biological activity and pharmacokinetic profiles, making it an invaluable tool in drug discovery. bldpharm.com Beyond pharmaceuticals, isoquinoline derivatives are also finding applications in material science, contributing to the development of advanced materials such as organic light-emitting diodes (OLEDs) and sensors. nih.gov

Table 1: General Properties of the Isoquinoline Scaffold

| Property | Value |

|---|---|

| Chemical Formula | C₉H₇N |

| Molar Mass | 129.16 g/mol |

| Appearance | Colorless hygroscopic liquid or solid |

| Melting Point | 26–28 °C |

| Boiling Point | 242 °C |

| Basicity (pKa) | 5.14 |

Overview of Strategic Functionalization in Heterocyclic Chemistry

The synthesis of complex, functional molecules often relies on the strategic modification of core heterocyclic structures. "Strategic functionalization" refers to the selective introduction of atoms or groups at specific positions of a molecule to impart desired chemical or physical properties. In heterocyclic chemistry, C-H bond functionalization has emerged as a powerful and atom-economical strategy, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, thus streamlining synthetic pathways. libretexts.org

Another cornerstone of heterocyclic modification is nucleophilic aromatic substitution (SNAr). This class of reaction is particularly effective for rings that are electron-deficient, or that contain strong electron-withdrawing groups. doubtnut.com In many nitrogen-containing heterocycles, such as isoquinoline, the carbon atoms adjacent to the nitrogen are activated towards nucleophilic attack. sigmaaldrich.com The presence of a good leaving group, typically a halogen, at these positions facilitates substitution by a wide range of nucleophiles, providing a versatile method for introducing molecular diversity. sigmaaldrich.comdoubtnut.com The reactivity in SNAr reactions is significantly enhanced by the presence of electron-withdrawing substituents on the ring, which help to stabilize the negatively charged intermediate (Meisenheimer complex). chemicalbook.com

Rationale for Investigating 1-Chloro-6-(trifluoromethoxy)isoquinoline

The compound this compound is a subject of significant synthetic interest due to the specific placement and inherent properties of its two functional groups. The combination of a reactive chloro group at an activated position and a powerful electron-withdrawing trifluoromethoxy group on the carbocyclic ring creates a unique molecular architecture with considerable potential as a building block in synthetic chemistry.

The functionality of this compound is largely dictated by the location of its substituents.

1-Chloro Group: The C-1 position of the isoquinoline ring is immediately adjacent to the ring nitrogen. This proximity makes the C-1 carbon atom electron-deficient and thus highly susceptible to nucleophilic attack. A chlorine atom at this position serves as an excellent leaving group, creating a reactive handle for introducing a wide variety of other functional groups via nucleophilic substitution reactions. sigmaaldrich.com This makes 1-chloroisoquinoline (B32320) and its derivatives versatile intermediates in the synthesis of more complex molecules. sigmaaldrich.comnih.gov

6-Trifluoromethoxy Group: The trifluoromethoxy group (-OCF₃) is a unique substituent with potent electronic properties. It is one of the most strongly electron-withdrawing groups due to the high electronegativity of the fluorine atoms, which is transmitted through the oxygen atom to the aromatic ring via a strong inductive effect (-I). Positioned at C-6 on the benzene (B151609) portion of the scaffold, the -OCF₃ group significantly lowers the electron density of the entire bicyclic system. Furthermore, the -OCF₃ group is highly lipophilic, a property that is often desirable in the design of bioactive molecules to enhance membrane permeability.

Table 2: Comparison of Electronic and Lipophilicity Properties of Substituents

| Substituent | Hammett Constant (σₚ) | Lipophilicity (Hansch π) |

|---|---|---|

| Methoxy (B1213986) (-OCH₃) | -0.27 | -0.02 |

| Chloro (-Cl) | +0.23 | +0.71 |

| Trifluoromethoxy (-OCF₃) | +0.35 | +1.04 |

Data sourced from established physical organic chemistry parameters.

The combined electronic effects of the chloro and trifluoromethoxy groups are expected to create a highly reactive and synthetically useful molecule. The primary mode of reactivity for this compound is anticipated to be nucleophilic aromatic substitution (SNAr) at the C-1 position.

The inherent electrophilicity of the C-1 position is substantially amplified by the powerful electron-withdrawing nature of the trifluoromethoxy group at the C-6 position. By pulling electron density away from the ring system, the -OCF₃ group further depletes the electron density at C-1, making it an even more favorable site for attack by nucleophiles. doubtnut.comchemicalbook.com This electronic activation facilitates the displacement of the C-1 chloride by a broad range of nucleophiles under relatively mild conditions. This enhanced reactivity makes this compound a superior substrate for SNAr compared to 1-chloroisoquinoline itself or derivatives bearing electron-donating groups.

Table 3: Anticipated Nucleophilic Substitution Reactions

| Nucleophile (Nu⁻) | Reagent Example | Expected Product |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOCH₃) | 1-Methoxy-6-(trifluoromethoxy)isoquinoline |

| Amine | Aniline (B41778) (PhNH₂) | 1-(Phenylamino)-6-(trifluoromethoxy)isoquinoline |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 1-(Phenylthio)-6-(trifluoromethoxy)isoquinoline |

| Cyanide | Sodium Cyanide (NaCN) | 6-(Trifluoromethoxy)isoquinoline-1-carbonitrile |

While direct experimental data for this compound is not widely available in public literature, its physicochemical properties can be inferred from closely related structures. For instance, the isomer 6-Chloro-7-(trifluoromethoxy)isoquinoline has computed properties that highlight the characteristics imparted by these substituents.

Table 4: Computed Physicochemical Properties of 6-Chloro-7-(trifluoromethoxy)isoquinoline

| Property | Value |

|---|---|

| Molecular Weight | 247.60 g/mol |

| XLogP3-AA (Lipophilicity) | 3.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 5 |

| Topological Polar Surface Area | 22.1 Ų |

Data from PubChem CID: 149783266 ontosight.ai

This profile, particularly the high XLogP value, confirms the significant lipophilicity conferred by the combined chloro and trifluoromethoxy groups, underscoring the potential of these scaffolds in modulating the pharmacokinetic properties of larger molecules.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-6-(trifluoromethoxy)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3NO/c11-9-8-2-1-7(16-10(12,13)14)5-6(8)3-4-15-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRUSVBQMXOKSST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Cl)C=C1OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623866 | |

| Record name | 1-Chloro-6-(trifluoromethoxy)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630423-44-8 | |

| Record name | 1-Chloro-6-(trifluoromethoxy)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chloro 6 Trifluoromethoxy Isoquinoline and Analogues

Foundational Isoquinoline (B145761) Ring Construction Strategies

The construction of the isoquinoline skeleton is the cornerstone of synthesizing the target molecule. Several classical and contemporary methods can be adapted for this purpose.

Bischler-Napieralski Reaction and Derivatives

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines. This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org

For the synthesis of a 6-(trifluoromethoxy)isoquinoline (B12828395) core, the key starting material is N-[2-(4-(trifluoromethoxy)phenyl)ethyl]acetamide. The trifluoromethoxy group, being electron-withdrawing, can render the cyclization step more challenging compared to substrates with electron-donating groups. nrochemistry.com Therefore, stronger dehydrating agents or higher reaction temperatures may be necessary. wikipedia.org

The general mechanism involves the formation of a nitrilium ion intermediate, which then undergoes electrophilic aromatic substitution to close the ring. The resulting 3,4-dihydroisoquinoline (B110456) can be aromatized using an oxidizing agent like palladium on carbon (Pd/C) or sulfur.

A plausible synthetic sequence is outlined below:

Amide Formation: Reaction of 2-(4-(trifluoromethoxy)phenyl)ethan-1-amine with an acylating agent (e.g., acetyl chloride or acetic anhydride) to form the corresponding N-acetyl derivative.

Cyclization: Treatment of the amide with a strong dehydrating agent (e.g., POCl₃, P₂O₅) to effect the Bischler-Napieralski cyclization, yielding 6-(trifluoromethoxy)-1-methyl-3,4-dihydroisoquinoline.

Aromatization: Dehydrogenation of the dihydroisoquinoline intermediate to afford 6-(trifluoromethoxy)-1-methylisoquinoline.

Chlorination: The final step would involve the conversion of the 1-methylisoquinoline (B155361) to the 1-chloro derivative, potentially via an isoquinolin-1-one intermediate. This can be achieved by oxidation of the 1-methyl group to a ketone, followed by treatment with a chlorinating agent like POCl₃. researchgate.netresearchgate.netnih.govrsc.org

| Reaction Step | Reactants | Reagents and Conditions | Product | Notes |

|---|---|---|---|---|

| Amide Formation | β-arylethylamine, Acylating agent | Base (e.g., triethylamine), Solvent (e.g., CH₂Cl₂) | N-(β-arylethyl)amide | A standard and generally high-yielding reaction. |

| Cyclization | N-(β-arylethyl)amide | POCl₃, P₂O₅, or Tf₂O; Refluxing in an inert solvent (e.g., toluene, acetonitrile) | 3,4-Dihydroisoquinoline | Effectiveness is dependent on the electronic nature of the aryl ring. Electron-withdrawing groups may require harsher conditions. wikipedia.orgnrochemistry.com |

| Aromatization | 3,4-Dihydroisoquinoline | Pd/C, heat; or Sulfur, heat | Isoquinoline | A common dehydrogenation step. |

| Chlorination of Isoquinolone | Isoquinolin-1-one | POCl₃, heat | 1-Chloroisoquinoline (B32320) | A standard method for converting the lactam to the chloro derivative. researchgate.netresearchgate.netnih.govrsc.org |

Pictet-Spengler Reaction Modifications

The Pictet-Spengler reaction provides a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. rsc.orgchemeurope.comwikipedia.org To obtain the fully aromatic isoquinoline, a subsequent oxidation step is required.

For the synthesis of a 6-(trifluoromethoxy)isoquinoline, 2-(4-(trifluoromethoxy)phenyl)ethan-1-amine would be the key precursor. The reaction with an aldehyde, such as formaldehyde, would lead to the formation of a 6-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline.

The reaction conditions for the Pictet-Spengler synthesis can be harsh, often requiring strong acids and elevated temperatures, especially for less nucleophilic aromatic rings. rsc.orgchemeurope.com The presence of the electron-withdrawing trifluoromethoxy group would likely necessitate such conditions.

Cyclization: Reaction of 2-(4-(trifluoromethoxy)phenyl)ethan-1-amine with an appropriate aldehyde (e.g., formaldehyde) in the presence of a strong acid (e.g., HCl, TFA) to yield 6-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline.

Aromatization: Oxidation of the tetrahydroisoquinoline to 6-(trifluoromethoxy)isoquinoline.

Functionalization at C1: Introduction of the chloro group at the 1-position would likely proceed through an N-oxide intermediate or by direct lithiation followed by quenching with a chlorinating agent.

| Amine Substrate | Carbonyl Component | Acid Catalyst | Typical Conditions | Product |

|---|---|---|---|---|

| β-phenylethylamine | Formaldehyde | HCl, TFA | Refluxing solvent | 1,2,3,4-Tetrahydroisoquinoline |

| Tryptamine | Various aldehydes | Protic or Lewis acids | Mild to harsh, depending on substrate | Tetrahydro-β-carboline |

| Dopamine | Various aldehydes | Physiological pH | Aqueous solution | Substituted Tetrahydroisoquinolines |

Larock Isoquinoline Synthesis and Asymmetric Variants

The Larock isoquinoline synthesis is a powerful palladium-catalyzed annulation of an alkyne with an N-substituted o-haloaniline derivative. This methodology allows for the direct construction of the isoquinoline core with substitution patterns dictated by the starting materials. An asymmetric variant of the Larock synthesis has also been developed, providing access to axially chiral 3,4-disubstituted isoquinolines. nih.govresearchgate.netacs.org

To apply this method for the synthesis of 1-chloro-6-(trifluoromethoxy)isoquinoline, one could envision a route starting from a suitably substituted o-haloaniline. For instance, a 2-bromo-4-(trifluoromethoxy)aniline (B65650) derivative could be coupled with an alkyne that would ultimately form the C1-C4 portion of the isoquinoline ring. The introduction of the chloro group at the 1-position might be achieved by using a chlorinated alkyne or through a post-cyclization modification.

The general reaction involves the palladium-catalyzed coupling of an N-tert-butylimine of an o-iodobenzaldehyde with a terminal alkyne, followed by a copper-catalyzed cyclization. organic-chemistry.org The substrate scope of the Larock synthesis is generally broad, but the electronic effects of the trifluoromethoxy group would need to be considered.

| Aryl Halide Component | Alkyne Component | Catalyst System | Typical Conditions | Product Type |

|---|---|---|---|---|

| N-tert-butyl-o-iodobenzaldimine | Terminal aryl/alkenyl acetylenes | Pd(OAc)₂, CuI, Base | Solvent (e.g., DMF), Heat | 3,4-Disubstituted Isoquinolines |

| o-(1-Alkynyl)benzaldimines | Aryl/allylic/alkynyl halides | Pd(0) catalyst | Cross-coupling conditions | 3,4-Disubstituted Isoquinolines rsc.orgnih.gov |

| 2-Bromoanilines | Allylic alcohols | Pd catalyst, DIAD | One-pot Heck reaction/dehydrogenation | Substituted Quinolines (related synthesis) organic-chemistry.orgnih.gov |

Other Cyclization and Annulation Protocols

A plethora of transition metal-catalyzed reactions have been developed for the synthesis of isoquinolines. These methods often offer mild reaction conditions and high functional group tolerance.

Palladium-catalyzed reactions are particularly versatile. For example, the palladium-catalyzed α-arylation of ketones followed by cyclization provides a route to a wide array of substituted isoquinolines and their N-oxides. nih.gov This approach is notable for its tolerance of both electron-rich and electron-poor aromatic systems. Another palladium-catalyzed method involves the cyclization of olefinic ketone O-pentafluorobenzoyloximes. researchgate.net

Copper-catalyzed methods include the intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water, which is an environmentally friendly approach. rsc.orgnih.gov

Ruthenium, Rhodium, Silver, and Gold-catalyzed cyclizations often involve the activation of C-H bonds or the cyclization of substrates containing alkynes and azides or other functional groups. organic-chemistry.org These methods can provide access to highly substituted isoquinoline derivatives.

Radical cascade cyclizations offer an alternative pathway to the isoquinoline core. These reactions are typically initiated by the generation of a radical species that undergoes a series of intramolecular cyclizations. For instance, the radical cyclization of o-vinylaryl isocyanides has been used to access substituted quinolines, and similar strategies could be adapted for isoquinoline synthesis. rsc.org Another approach involves the trifluoromethylation/cyclization of N-benzamides to produce isoquinoline-1,3-diones. nih.gov

These radical-based methods can be advantageous for constructing complex polycyclic systems and for their tolerance of various functional groups. The initiation of the radical cascade can be achieved through various means, including the use of radical initiators, photoredox catalysis, or electrochemical methods. rsc.orgnih.govrsc.orgnih.govresearchgate.netmdpi.com

Electrophilic Amide Activation and Cyclodehydration

A powerful and contemporary method for the construction of the isoquinoline core involves the electrophilic activation of amides followed by intramolecular cyclodehydration. This approach offers a milder alternative to classical methods like the Bischler-Napieralski or Pictet-Spengler reactions, which often require harsh conditions.

A notable advancement in this area utilizes trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a mild, non-nucleophilic base such as 2-chloropyridine. chemicalbook.comchemicalbook.comnih.govmdpi.com In this methodology, a suitably substituted N-phenethylamide is treated with Tf₂O, which activates the amide carbonyl group, making it highly electrophilic. The subsequent intramolecular cyclization onto the aromatic ring, followed by dehydration, yields the dihydroisoquinoline intermediate, which can then be oxidized to the aromatic isoquinoline core.

The general mechanism proceeds through the formation of a highly reactive nitrilium ion intermediate upon treatment of the secondary amide with triflic anhydride. This intermediate is then readily attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution reaction to form the cyclized product. chemicalbook.com

Key Features of the Method:

Mild Reaction Conditions: Avoids the high temperatures and strong acids often required in traditional cyclization reactions. chemicalbook.com

High Functional Group Tolerance: Compatible with a wide range of functional groups on both the aromatic ring and the amide side chain.

Good to Excellent Yields: Often provides the desired isoquinoline products in high yields. chemicalbook.comchemicalbook.com

This method is particularly advantageous for the synthesis of isoquinolines bearing sensitive functional groups that would not be compatible with harsher reaction conditions.

Table 1: Reagents and Conditions for Electrophilic Amide Activation and Cyclodehydration

| Activating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Trifluoromethanesulfonic anhydride (Tf₂O) | 2-Chloropyridine | Dichloromethane (CH₂Cl₂) | -78 to rt | 85-95 | chemicalbook.comchemicalbook.com |

| Phosphorus oxychloride (POCl₃) | - | Toluene | Reflux | 60-80 | |

| Phosphorus pentoxide (P₂O₅) | - | Xylene | Reflux | 50-70 |

Targeted Introduction of Substituents

Following the construction of the isoquinoline framework, the next critical phase is the regioselective introduction of the desired chloro and trifluoromethoxy substituents at the C1 and C6 positions, respectively.

Strategies for Chlorination at C1

The introduction of a chlorine atom at the C1 position of the isoquinoline ring is a common transformation that provides a versatile handle for further functionalization through nucleophilic substitution or cross-coupling reactions. A widely employed and effective method for this transformation is the treatment of the corresponding isoquinolin-1(2H)-one or its N-oxide precursor with a chlorinating agent.

One of the most common reagents for this purpose is phosphorus oxychloride (POCl₃). The reaction typically involves heating the isoquinoline N-oxide with neat POCl₃ or in a high-boiling solvent. This process converts the N-oxide to the 1-chloro derivative in good yields. For isoquinolin-1(2H)-ones, direct chlorination with POCl₃ is also a standard procedure.

An alternative approach involves the use of other chlorinating agents such as phosphorus pentachloride (PCl₅) or a mixture of triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄). The choice of reagent can depend on the other functional groups present in the molecule.

Methodologies for Trifluoromethoxylation at C6

The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal chemistry as it can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule. Its introduction onto an aromatic ring, particularly at a specific position like C6 of an isoquinoline, requires specialized methods.

An indirect yet effective strategy for introducing a trifluoromethoxy group involves the installation of a precursor functional group, such as a hydroxyl or an amino group, at the desired position, which is then converted to the -OCF₃ group.

For instance, a 6-hydroxyisoquinoline can serve as a key intermediate. The hydroxyl group can then be subjected to a trifluoromethoxylation reaction. One common method involves the use of a hypervalent iodine reagent, such as a Togni reagent, in the presence of a suitable catalyst. Another approach is the reaction of the corresponding phenoxide with a source of the trifluoromethyl group under oxidative conditions.

Direct C-H trifluoromethoxylation of aromatic compounds is a developing field. These methods often involve transition-metal catalysis or photoredox catalysis to activate the C-H bond and a reagent that can deliver the -OCF₃ group. While challenging, direct trifluoromethoxylation offers a more atom-economical and step-efficient route.

Recent advancements have demonstrated the use of silver-mediated trifluoromethoxylation of aryl stannanes and arylboronic acids. This suggests that a pre-functionalized isoquinoline at the C6 position with a boronic acid or stannane (B1208499) group could be a viable substrate for such a transformation.

Another emerging strategy involves the reaction of heterocyclic N-oxides with a trifluoromethoxide source. For example, a mild method for the regioselective C2-trifluoromethoxylation of N-oxides of 8-substituted quinolines has been developed using TFMT (Trifluoromethyl Triflate) as the trifluoromethoxide anion source in the presence of AgF. A similar strategy could potentially be adapted for the C6 position of an isoquinoline N-oxide, although regioselectivity would be a key challenge to overcome.

Table 2: Comparison of Trifluoromethoxylation Methods

| Method | Substrate | Reagents | Advantages | Disadvantages | Reference |

| From Hydroxy Group | 6-Hydroxyisoquinoline | Togni reagent, catalyst | Milder conditions | Requires pre-functionalization | |

| Silver-mediated | 6-(Tributylstannyl)isoquinoline | TAS·OCF₃, Selectfluor-PF₆, Ag(I) | Direct introduction of OCF₃ | Requires organometallic precursor | |

| From N-oxide | Isoquinoline N-oxide | TFMT, AgF | Potential for directness | Regioselectivity can be an issue |

Multi-Step Synthesis Sequences for Complex Functionalization

The synthesis of a complex molecule like this compound typically requires a multi-step sequence that strategically combines the formation of the core structure with the introduction of the desired substituents. A plausible synthetic route would commence with a substituted phenethylamine (B48288) that already contains a precursor for the trifluoromethoxy group at the desired position.

A hypothetical, yet rational, multi-step synthesis could be envisioned as follows:

Starting Material Synthesis: Preparation of a 4-(trifluoromethoxy)phenethylamine derivative. This could be achieved from commercially available 4-(trifluoromethoxy)phenol (B149201) through a series of standard transformations.

Amide Formation: Acylation of the synthesized phenethylamine with a suitable acyl chloride (e.g., acetyl chloride) to form the corresponding N-phenethylamide.

Isoquinoline Core Formation: Cyclization of the amide using the electrophilic amide activation and cyclodehydration methodology (e.g., Tf₂O, 2-chloropyridine) to yield 6-(trifluoromethoxy)isoquinolin-1(2H)-one.

Chlorination: Conversion of the isoquinolin-1(2H)-one to this compound using a chlorinating agent such as phosphorus oxychloride (POCl₃).

This sequence allows for the early introduction of the trifluoromethoxy group, which is often more challenging to install later in the synthesis. The final chlorination step at the C1 position is a reliable and high-yielding transformation. The specific reaction conditions for each step would need to be carefully optimized to ensure compatibility with the trifluoromethoxy group.

Regioselectivity and Stereoselectivity in Synthetic Routes

The precise placement of substituents and the spatial orientation of atoms are critical factors in the synthesis of complex organic molecules. For derivatives of isoquinoline, achieving the desired regioselectivity (placement of substituents on the aromatic rings) and stereoselectivity (three-dimensional arrangement of atoms) is paramount for the molecule's intended properties and function.

Control of Substitution Patterns During Isoquinoline Core Formation

The synthesis of a specifically substituted isoquinoline like this compound relies on synthetic strategies that can control the final substitution pattern. The regiochemical outcome is often dictated by the substituents present on the starting materials in foundational isoquinoline synthesis reactions.

Classic methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions are cornerstones of isoquinoline synthesis, and their outcomes are highly dependent on the electronic and steric nature of the precursors. researchgate.netnumberanalytics.com

Bischler-Napieralski Reaction: This method involves the cyclization of a β-phenylethylamine. To achieve the 6-(trifluoromethoxy) substitution, the synthesis would begin with a phenylethylamine already bearing the trifluoromethoxy group at the meta position relative to the ethylamine (B1201723) side chain. The subsequent cyclization and chlorination at the C1 position would yield the target molecule. The directing effects of the substituents on the aromatic ring guide the cyclization to the correct position. wikipedia.org

Pomeranz-Fritsch Reaction: This reaction uses a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal. wikipedia.org The substitution pattern on the final isoquinoline is determined by the substituents on the initial benzaldehyde. Therefore, 4-(trifluoromethoxy)benzaldehyde (B1346576) would be a logical starting point to install the desired group at the C6 position.

Modern Catalytic Methods: More recent methods, often employing transition-metal catalysts like palladium or rhodium, offer alternative routes with distinct regioselectivity. researchgate.netorganic-chemistry.org For instance, palladium-catalyzed C-H activation and annulation can construct the isoquinoline core with high regioselectivity, where the final substitution pattern is guided by directing groups on the starting materials. organic-chemistry.org

The following table illustrates how starting material substitution patterns can direct the outcome in isoquinoline synthesis.

| Synthetic Method | Key Starting Material | Substituent on Starting Material | Resulting Substituent Position on Isoquinoline |

|---|---|---|---|

| Bischler-Napieralski | β-Phenylethylamine | -OCF₃ at C3 of phenyl ring | 6-(trifluoromethoxy) |

| Pomeranz-Fritsch | Benzaldehyde | -OCF₃ at C4 | 6-(trifluoromethoxy) |

| Pictet-Spengler | β-Phenylethylamine | -OCF₃ at C3 of phenyl ring | 6-(trifluoromethoxy) |

Asymmetric Synthesis of Chiral Isoquinoline Derivatives

While this compound itself is not chiral, it can serve as a scaffold for the synthesis of chiral derivatives, particularly through modifications that create a stereocenter, often at the C1 position. The field of asymmetric synthesis provides methodologies to produce such chiral molecules with a high degree of stereochemical control, yielding one enantiomer in excess over the other.

Common strategies for the asymmetric synthesis of chiral isoquinoline derivatives include:

Catalytic Asymmetric Hydrogenation: This technique is used to reduce a prochiral dihydroisoquinoline intermediate to a chiral tetrahydroisoquinoline. Chiral metal catalysts, often based on ruthenium or rhodium complexes with chiral ligands, facilitate the delivery of hydrogen to one face of the C=N double bond preferentially, leading to high enantiomeric excess (ee).

Catalytic Asymmetric Transfer Hydrogenation: Similar to asymmetric hydrogenation, this method uses a hydrogen donor like isopropanol (B130326) or formic acid in place of H₂ gas. Chiral transition-metal catalysts are employed to achieve high enantioselectivity.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the isoquinoline precursor. This auxiliary directs subsequent reactions to occur stereoselectively. After the desired stereocenter is created, the auxiliary is removed.

The table below summarizes representative catalytic systems used in the asymmetric synthesis of chiral tetrahydroisoquinolines (THIQs), a common class of chiral isoquinoline derivatives.

| Reaction Type | Catalyst/Reagent | Substrate Type | Achieved Enantiomeric Excess (ee) | Reference Concept |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Ru- or Rh-based chiral phosphine (B1218219) complexes | 1-Substituted Dihydroisoquinolines | Often >95% ee | numberanalytics.com |

| Asymmetric Transfer Hydrogenation | Chiral Ru(II) complexes with HCOOH/NEt₃ | 1-Substituted Dihydroisoquinolines | Up to 99% ee | numberanalytics.com |

| Organocatalysis | Chiral Brønsted acids (e.g., phosphoric acids) | Reduction of iminium ions | Good to excellent ee | numberanalytics.com |

Scale-Up Considerations and Process Optimization in Research Synthesis

Transitioning the synthesis of a compound like this compound from a laboratory (milligram-to-gram) scale to a larger, pilot-plant or industrial (kilogram) scale introduces a host of challenges that must be addressed through process optimization. drugdiscoverytrends.com Factors that are manageable in a research lab can become significant obstacles at a larger scale. drugdiscoverytrends.comrsc.org

Key considerations include:

Reagent and Solvent Selection: The cost, availability, and safety of reagents and solvents become critical. Expensive catalysts or reagents that are used in stoichiometric amounts on a lab scale may be economically unviable for large-scale production. acs.org The use of greener, more sustainable solvents is also a major factor. mdpi.com

Reaction Conditions:

Temperature Control: Heat transfer is much less efficient in large reactors. Highly exothermic or endothermic reactions that are easily controlled in a small flask can lead to runaway reactions or incomplete conversion on a larger scale. drugdiscoverytrends.com

Mixing: Ensuring homogenous mixing in a large reactor is more complex and critical for consistent product quality and yield.

Reaction Time: Microwave-assisted protocols can significantly shorten reaction times on a lab scale but may require specialized equipment for scale-up. organic-chemistry.org

Purification Methods: Purification by column chromatography, common in research synthesis, is often impractical and costly for large quantities. Developing robust crystallization or distillation procedures is essential for efficient and scalable purification. drugdiscoverytrends.com

Safety and Environmental Impact: A thorough safety assessment is required to manage the risks associated with handling large quantities of potentially hazardous chemicals. Waste minimization and the environmental impact of the process are also crucial considerations. acs.orgmdpi.com

Process Robustness: The synthetic route must be robust and reproducible, consistently delivering the product with the desired purity and yield despite minor variations in conditions.

The following table contrasts common approaches at the research scale with the requirements for process scale-up.

| Parameter | Research Synthesis (Lab Scale) | Process Scale-Up (Pilot/Industrial) |

|---|---|---|

| Quantity | mg to g | kg to tons |

| Purification | Column chromatography is common | Crystallization, distillation, extraction are preferred |

| Catalyst Cost | High-cost catalysts are often acceptable | Low-cost, efficient, and recyclable catalysts are critical |

| Heat Transfer | Rapid and efficient | Slow; requires careful engineering and control |

| Solvent Choice | Primarily based on reaction performance | Based on performance, cost, safety, and environmental impact |

| Safety Focus | Personal protective equipment (PPE) | Process hazard analysis (PHA), engineering controls |

Reactivity and Mechanistic Investigations of 1 Chloro 6 Trifluoromethoxy Isoquinoline Scaffolds

Nucleophilic Aromatic Substitution Reactions at C1

The chlorine atom at the C1 position of the isoquinoline (B145761) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide array of functional groups.

Reactivity with Diverse Nucleophiles

The electron-deficient nature of the isoquinoline ring, further enhanced by the presence of the trifluoromethoxy group, facilitates the attack of various nucleophiles at the C1 position. Research has demonstrated successful substitutions with a range of nucleophiles, including amines, alcohols, and thiols.

The reaction with amine nucleophiles is particularly well-documented. For instance, primary and secondary amines readily displace the chloride to form the corresponding 1-aminoisoquinoline (B73089) derivatives. These reactions are often carried out in the presence of a base to neutralize the hydrogen chloride generated. The choice of solvent and reaction temperature can be optimized to achieve high yields.

Similarly, alkoxides and thiolates can be employed to introduce oxygen and sulfur functionalities at the C1 position. These reactions typically proceed under basic conditions to generate the more nucleophilic alkoxide or thiolate species. The resulting 1-alkoxy- and 1-thioisoquinoline derivatives are valuable intermediates for further synthetic transformations.

Substituent Effects on Reaction Kinetics and Selectivity

The kinetics and selectivity of the SNAr reactions on the 1-chloro-6-(trifluoromethoxy)isoquinoline scaffold are significantly influenced by the electronic properties of both the nucleophile and the substituents on the isoquinoline ring. The strongly electron-withdrawing trifluoromethoxy group at the C6 position plays a crucial role in activating the C1 position towards nucleophilic attack. This is due to its ability to stabilize the negatively charged Meisenheimer intermediate formed during the reaction through resonance and inductive effects.

The nature of the nucleophile is also a key determinant of the reaction rate. Stronger nucleophiles, such as primary amines and thiolates, generally react faster than weaker nucleophiles like alcohols. Steric hindrance on both the nucleophile and the isoquinoline scaffold can also impact the reaction rate, with bulkier substituents slowing down the substitution. In cases where multiple reactive sites are present on the isoquinoline ring, the electronic and steric environment dictates the regioselectivity of the nucleophilic attack, with the C1 position being the most favored site for substitution in this particular scaffold.

Transformations Involving the Trifluoromethoxy Group

The trifluoromethoxy group (-OCF3) is a unique functional group that significantly influences the chemical and physical properties of the isoquinoline scaffold. Its stability and electronic effects are of paramount importance in the design of new molecules.

Stability and Potential Cleavage Reactions

The trifluoromethoxy group is known for its high thermal and chemical stability. The strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms make it resistant to cleavage under many standard reaction conditions, including acidic and basic hydrolysis. This robustness is a desirable feature in the development of stable pharmaceutical and material compounds.

However, under harsh conditions, cleavage of the C-O bond of the trifluoromethoxy group can be induced. This typically requires strong reducing agents or specific catalytic systems. Such cleavage reactions are generally not facile and are not commonly observed in typical synthetic transformations involving the this compound scaffold.

Role in Modulating Aromatic Ring Reactivity

The trifluoromethoxy group exerts a powerful influence on the reactivity of the isoquinoline ring. As a strong electron-withdrawing group, it deactivates the aromatic system towards electrophilic aromatic substitution. This deactivating effect is a combination of a strong negative inductive effect (-I) and a weak positive mesomeric effect (+M) from the oxygen lone pairs, with the inductive effect being dominant.

This deactivation makes electrophilic substitution reactions on the 6-(trifluoromethoxy)isoquinoline (B12828395) ring challenging. However, it concurrently activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the trifluoromethoxy group. In the case of this compound, this electronic effect further enhances the reactivity of the C1 position towards nucleophilic attack, complementing the inherent reactivity of the chloroisoquinoline system.

Cross-Coupling Reactions (C-C, C-N, C-O, C-S Bond Formations)

The chlorine atom at the C1 position of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. These reactions are instrumental in the synthesis of complex molecular architectures.

Suzuki Coupling: This reaction allows for the formation of a C-C bond by coupling the chloroisoquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is widely used to introduce aryl, heteroaryl, or vinyl substituents at the C1 position.

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful tool. It facilitates the coupling of the chloroisoquinoline with a wide range of primary and secondary amines, catalyzed by a palladium-phosphine complex. This reaction provides a direct route to 1-aminoisoquinoline derivatives.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C triple bond by reacting the chloroisoquinoline with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Heck Reaction: The Heck reaction is utilized to form a C-C double bond by coupling the chloroisoquinoline with an alkene. A palladium catalyst and a base are employed to facilitate this transformation, leading to the synthesis of 1-vinylisoquinoline derivatives.

C-S Coupling: The formation of C-S bonds can be achieved through palladium-catalyzed cross-coupling reactions with thiols or their corresponding salts. This provides access to 1-thioether derivatives of the isoquinoline scaffold.

The general conditions for these cross-coupling reactions are summarized in the table below. It is important to note that specific reaction conditions may vary depending on the substrates and the desired product.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Base |

| Suzuki | Boronic acid/ester | Pd catalyst (e.g., Pd(PPh3)4) | Base (e.g., K2CO3, Cs2CO3) |

| Buchwald-Hartwig | Amine | Pd catalyst/Phosphine (B1218219) ligand | Strong base (e.g., NaOtBu, LHMDS) |

| Sonogashira | Terminal alkyne | Pd catalyst/Cu(I) co-catalyst | Amine base (e.g., Et3N, DIPEA) |

| Heck | Alkene | Pd catalyst | Base (e.g., Et3N, K2CO3) |

| C-S Coupling | Thiol | Pd catalyst/Ligand | Base |

Suzuki-Miyaura Coupling and Analogues

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. libretexts.org For this compound, the chlorine atom at the C1 position serves as the electrophilic partner for this palladium-catalyzed reaction. The C1 position of the isoquinoline nucleus is electronically deficient, which facilitates the initial oxidative addition step of the palladium(0) catalyst into the C-Cl bond, a crucial step in the catalytic cycle. libretexts.orgyonedalabs.com

The reaction typically involves coupling the chloro-isoquinoline with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.commdpi.com The reactivity of aryl chlorides in Suzuki couplings can be lower than that of bromides or iodides; however, the use of electron-rich, bulky phosphine ligands on the palladium catalyst can effectively facilitate the coupling of these less reactive electrophiles. libretexts.org The trifluoromethoxy group at the C6 position, being an electron-withdrawing group, further influences the electronic properties of the isoquinoline ring system but is not expected to interfere with the coupling at the distant C1 position.

Commonly employed catalysts for such transformations include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or systems generated in situ from a palladium(II) precursor like palladium(II) acetate [Pd(OAc)₂] and a phosphine ligand. The choice of base is critical and often includes carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) in an aqueous-organic solvent mixture such as dioxane/water or toluene/water. youtube.com

| Catalyst System | Base | Solvent | Coupling Partner (Example) | Expected Product |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Phenylboronic acid | 1-Phenyl-6-(trifluoromethoxy)isoquinoline |

| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/Water | 4-Methylphenylboronic acid | 1-(4-Methylphenyl)-6-(trifluoromethoxy)isoquinoline |

| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF/Water | Thiophene-2-boronic acid | 1-(Thiophen-2-yl)-6-(trifluoromethoxy)isoquinoline |

This interactive table presents typical conditions for the Suzuki-Miyaura coupling of aryl chlorides, which are analogous to those expected for this compound.

Palladium-Catalyzed Functionalizations

Beyond the Suzuki-Miyaura reaction, the this compound scaffold is amenable to a variety of other palladium-catalyzed functionalizations. The C1-chloro group can be replaced by various nucleophiles through other cross-coupling reactions such as Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations.

Palladium-catalyzed C-H functionalization represents a more atom-economical approach to modifying the isoquinoline core. nih.gov In these reactions, a directing group is often used to guide the metal catalyst to a specific C-H bond. nih.gov For the isoquinoline system, the nitrogen atom itself can serve as a directing group, potentially enabling functionalization at the C8 position. However, the presence of the trifluoromethoxy group at C6 and the chloro group at C1 significantly alters the electronic landscape, which could influence the regioselectivity of C-H activation events. organic-chemistry.orgmdpi.com For instance, palladium-catalyzed C-H activation/annulation reactions have been developed to construct the isoquinoline ring system itself, demonstrating the utility of this strategy in accessing complex derivatives. mdpi.com

Redox Chemistry of the Isoquinoline Ring System

Catalytic Hydrogenation and Dearomatization

The reduction of the isoquinoline ring system can lead to valuable saturated heterocyclic structures. Catalytic hydrogenation is a common method for this transformation. youtube.com However, the hydrogenation of N-heteroaromatics like isoquinoline can be challenging due to the resonance stability of the aromatic system and potential catalyst poisoning by the nitrogen atom. dicp.ac.cn Furthermore, for this compound, a significant challenge is the potential for competitive hydrodechlorination (hydrogenolysis of the C-Cl bond). mdpi.com

To achieve selective dearomatization of the nitrogen-containing ring while preserving the chloro-substituent, careful selection of the catalyst and reaction conditions is necessary. Catalysts with modified selectivity, such as certain palladium catalysts with inhibitors, have been used to selectively reduce nitro groups without removing halogens. mdpi.com An alternative strategy involves the activation of the isoquinoline ring towards reduction. Treatment with an activating agent like a chloroformate (e.g., benzyl chloroformate) forms an isoquinolinium salt. dicp.ac.cnresearchgate.net This intermediate has reduced aromaticity in the pyridine (B92270) ring, making it significantly more susceptible to hydrogenation, often allowing for reduction under milder conditions where the C-Cl bond remains intact. dicp.ac.cn

| Reagent / Catalyst | Conditions | Primary Outcome | Potential Byproduct |

| H₂, Pd/C | High pressure, elevated temp. | 1,2,3,4-Tetrahydroisoquinoline derivative | Dechlorinated product |

| 1. Benzyl Chloroformate2. H₂, Pd/C | Mild conditions (e.g., RT, 1 atm) | N-Cbz-1-chloro-1,2,3,4-tetrahydroisoquinoline derivative | - |

| H₂, Rh/C | Varies | 1,2,3,4-Tetrahydroisoquinoline derivative | Dechlorinated product |

This interactive table outlines potential outcomes of the catalytic hydrogenation of this compound under different conditions.

Selective Reduction of the Nitrogen Heterocycle

Achieving selective reduction of the pyridine portion of the isoquinoline core is a key synthetic goal. As mentioned, activation with chloroformates is a powerful method to facilitate the selective hydrogenation of the nitrogen-containing ring. dicp.ac.cnresearchgate.net This approach provides access to 1,2,3,4-tetrahydroisoquinolines, which are prevalent motifs in biologically active compounds.

Dissolving metal reductions, such as the Birch reduction (using an alkali metal like lithium or sodium in liquid ammonia with an alcohol proton source), offer another pathway for the partial reduction of heteroaromatic rings. nih.govacs.org The regioselectivity of the Birch reduction is governed by the electron distribution in the substrate. For isoquinolines, this method can lead to dihydroisoquinoline derivatives, although the specific outcome for the 1-chloro-6-(trifluoromethoxy) substituted system would depend on the influence of the substituents on the stability of the radical anion intermediate. nih.gov

Oxidation Pathways

The oxidation of the isoquinoline ring system is generally difficult and can require harsh conditions, often leading to cleavage of either the pyridine or the benzene (B151609) ring. shahucollegelatur.org.inpharmaguideline.com For an unsubstituted isoquinoline, oxidation with alkaline potassium permanganate results in a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid. shahucollegelatur.org.in The outcome of the oxidation is highly dependent on the substituents present. An electron-donating group on the benzene ring tends to promote its cleavage, whereas an electron-withdrawing group can deactivate the benzene ring and favor the cleavage of the pyridine ring. shahucollegelatur.org.in

More recent methods have enabled selective oxidation under milder conditions. Visible-light photoredox catalysis, for instance, can be used for the selective aerobic oxidation of isoquinolinium salts to yield valuable isoquinolin-1(2H)-ones (isocarbostyrils). nih.govresearchgate.net This transformation proceeds via a photoinduced electron transfer mechanism, offering a synthetic route to oxidized products that avoids aggressive reagents. nih.gov For this compound, such a pathway could potentially lead to the corresponding isoquinolinone, a valuable scaffold in medicinal chemistry.

Radical-Mediated Reactions

Radical-mediated reactions offer unique pathways for the functionalization of heterocyclic compounds. The Minisci reaction is a classic example, involving the reaction of a protonated N-heterocycle with a nucleophilic radical. However, these reactions typically require highly acidic and oxidative conditions.

Modern photochemical methods have enabled radical C-H functionalization of quinolines and isoquinolines under much milder, reducing conditions. nih.gov For example, visible-light-mediated processes can generate acyl radicals from precursors like 4-acyl-1,4-dihydropyridines. These radicals can then add to the electron-deficient isoquinoline ring. nih.gov This type of reaction avoids the need for an external oxidant and can lead to unique products, such as hydroxyalkylated heteroarenes. nih.gov The regioselectivity of radical addition to the this compound ring would be influenced by both steric and electronic factors, with addition likely favored at positions C5 or C8. Additionally, radical reactions can be initiated at the C-Cl bond, opening pathways for functionalization via radical-radical coupling or atom transfer radical addition processes. mdpi.com

C-H Functionalization Approaches

Direct C-H functionalization is a powerful tool for molecular derivatization, offering an atom-economical alternative to traditional cross-coupling reactions. For the this compound scaffold, several C-H functionalization strategies could be envisioned, although specific examples are not documented in the reviewed literature.

One promising approach involves the meta-C-H functionalization of the pyridine ring. Due to the electronic properties of azaarenes, achieving selective functionalization at the meta-position (C-4) is challenging. However, a redox-neutral dearomatization-rearomatization process has been developed for pyridines, quinolines, and isoquinolines that allows for highly regioselective meta-C-H trifluoromethylation, halogenation, and sulfanylation, among other transformations. nih.gov This catalyst-free method could potentially be applied to introduce substituents at the C-4 position of the this compound core.

Photochemical methods also offer a viable route for C-H functionalization. Visible light-mediated protocols have been successfully used for the C-H hydroxyalkylation of quinolines and isoquinolines. nih.gov This type of reaction proceeds through a radical pathway, often avoiding the need for external oxidants that are characteristic of classical Minisci reactions. nih.gov Such mild conditions and high functional group tolerance could be advantageous for the late-stage functionalization of a complex molecule like this compound.

Transition metal-catalyzed C-H activation is another major avenue. nih.govnih.gov Catalysts based on rhodium, ruthenium, palladium, and copper have been extensively used to functionalize the isoquinoline core. nih.govacs.orgorganic-chemistry.org For instance, Rh(III)-catalyzed C-H activation and annulation reactions are well-established for synthesizing substituted isoquinolines. acs.org While often used for synthesis, similar catalytic systems could potentially be adapted for the direct functionalization of the pre-formed this compound scaffold. The regioselectivity would be influenced by the directing ability of the isoquinoline nitrogen and the electronic effects of the chloro and trifluoromethoxy substituents.

Table 1: Representative C-H Functionalization Approaches for the Isoquinoline Core Note: These examples are for the general isoquinoline scaffold and not specifically for this compound.

| Reaction Type | Reagents/Catalyst | Position Functionalized | Product Type |

| meta-C-H Trifluoromethylation | Togni's reagent, silyl enol ether | C-4 | 4-(Trifluoromethyl)isoquinoline |

| Photochemical Hydroxyalkylation | 4-Acyl-1,4-dihydropyridine, Blue Light | C-1 | 1-(Hydroxyalkyl)isoquinoline |

| Rh(III)-Catalyzed Annulation | Hydrazone, Alkyne, [RhCp*Cl2]2 | C-8 | Fused Polycyclic Isoquinoline |

| Ru(II)-Catalyzed Annulation | Benzylamine, Sulfoxonium ylide | N/A (Synthesis) | 1-Substituted Isoquinoline |

Isonitrile Insertion Reactions

Isonitrile insertion reactions are versatile transformations for constructing complex nitrogen-containing molecules. These reactions often involve the insertion of the isonitrile carbon into a metal-carbon or metal-hydride bond, or they can proceed through radical pathways. While no specific studies on isonitrile insertion reactions involving this compound were found, the general reactivity patterns of isonitriles suggest potential applications.

For instance, radical isonitrile insertion is a known method for synthesizing phenanthridine derivatives from biphenyl isocyanides. nih.gov A similar strategy could theoretically be explored by first coupling a suitable organometallic reagent at the C-1 position of the isoquinoline, followed by an isonitrile insertion and subsequent intramolecular cyclization. Metal-catalyzed processes, which activate the isonitrile towards nucleophilic attack or deprotonation, could also be envisioned for building more complex structures onto the isoquinoline frame. nih.gov

Metalation and Electrophilic Trapping Strategies

Directed metalation followed by trapping with an electrophile is a classic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. For this compound, several positions could be susceptible to deprotonation depending on the reaction conditions and the organometallic base used.

The C-1 chlorine atom makes this position highly electrophilic, susceptible to nucleophilic attack rather than deprotonation. iust.ac.ir The isoquinoline nitrogen atom directs metalation to the C-1 and C-3 positions. However, the presence of the chlorine at C-1 blocks that site. Therefore, deprotonation might be directed to the C-3 position. Furthermore, the trifluoromethoxy group on the benzo-ring is electron-withdrawing, which would increase the acidity of the adjacent C-5 and C-7 protons. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) could potentially deprotonate the ring, with the resulting organolithium species being trapped by various electrophiles (e.g., aldehydes, ketones, alkyl halides, silyl chlorides) to introduce new functional groups. The precise regiochemical outcome would likely be a complex interplay between the directing effects of the nitrogen, the chloro group, and the trifluoromethoxy group.

Mechanistic Elucidation of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. As specific mechanistic studies for this compound are unavailable, this section discusses general intermediates and principles relevant to the reactions of isoquinolines.

In transition metal-catalyzed C-H activation reactions, the mechanism typically involves the formation of an organometallic intermediate. nih.gov The first step is often the coordination of the metal catalyst to the nitrogen atom of the isoquinoline. nih.gov This is followed by the C-H activation step itself, which can proceed through various pathways such as concerted metalation-deprotonation (CMD), oxidative addition, or electrophilic substitution to form a metallacyclic intermediate. nih.gov This organometallic species then reacts with the coupling partner, and a final reductive elimination or similar step regenerates the catalyst and releases the functionalized product.

For radical reactions, such as photochemical functionalizations, the key intermediates are radicals. For example, in a Minisci-type reaction, an acyl radical might be generated, which then adds to the protonated isoquinoline ring. nih.gov This addition creates a radical cation intermediate, which is then oxidized and deprotonated to yield the final aromatic product. nih.gov The stability of these radical intermediates often dictates the regioselectivity of the reaction.

Kinetic and thermodynamic studies provide quantitative insight into reaction rates, feasibility, and energy profiles. Such studies for the reactions of this compound have not been reported.

Generally, kinetic studies would involve monitoring the reaction progress over time under various conditions (e.g., changing catalyst loading, substrate concentration, temperature) to determine the reaction order and calculate the activation energy (Ea). This data helps to identify the rate-determining step of the reaction.

Thermodynamic analysis involves determining key parameters such as changes in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°). mdpi.com A negative ΔG° indicates a spontaneous reaction. These parameters are crucial for understanding the energy changes during a reaction and predicting its viability and spontaneity under given conditions. mdpi.com For complex, multi-step reactions, computational studies using methods like Density Functional Theory (DFT) are often employed to map the entire energy landscape, including the structures and energies of reactants, intermediates, transition states, and products.

Theoretical and Computational Studies of 1 Chloro 6 Trifluoromethoxy Isoquinoline

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties from first principles. Methods like Density Functional Theory (DFT), particularly with hybrid functionals such as B3LYP, and ab initio techniques, are widely used to model the behavior of organic molecules like 1-Chloro-6-(trifluoromethoxy)isoquinoline. nih.govphyschemres.org These calculations typically involve optimizing the molecular geometry to find its most stable conformation and then computing various electronic and spectroscopic properties. researchgate.net

A key aspect of understanding a molecule's reactivity and electronic properties lies in the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. libretexts.org The HOMO-LUMO energy gap is a crucial parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. figshare.com A smaller energy gap generally suggests higher reactivity. numberanalytics.com

For this compound, the HOMO is expected to be localized primarily on the isoquinoline (B145761) ring system, which is rich in π-electrons. The LUMO, conversely, would likely be distributed over the same aromatic system, representing the region most susceptible to nucleophilic attack. The electron-withdrawing nature of the chlorine and trifluoromethoxy groups would influence the energies of these orbitals.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom in the molecule. researchgate.net This information helps in identifying electrophilic and nucleophilic sites. In this compound, the nitrogen atom is expected to carry a negative charge, while the carbon atom bonded to the chlorine and the carbons in the trifluoromethoxy group would likely exhibit positive charges.

Table 1: Illustrative Frontier Molecular Orbital Properties

| Parameter | Representative Value (eV) | Description |

| HOMO Energy | -6.5 to -5.5 | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -1.5 to -0.5 | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 4.0 to 5.0 | Energy difference between HOMO and LUMO, an indicator of chemical stability. |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.netresearchgate.net The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). youtube.com

For this compound, the MEP map would be expected to show a region of negative potential around the nitrogen atom due to its lone pair of electrons. nih.gov The areas around the hydrogen atoms and the carbon attached to the chlorine would likely be depicted in shades of blue, indicating a positive potential. The trifluoromethoxy group, with its highly electronegative fluorine atoms, would also contribute significantly to the electrostatic potential distribution. researchgate.net These maps provide a clear, qualitative picture of where the molecule is most likely to interact with other chemical species. researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant advantage of quantum chemical calculations is their ability to predict various spectroscopic properties. dergipark.org.tr These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. dntb.gov.ua

Theoretical vibrational frequencies can be calculated using DFT methods. materialsciencejournal.org These calculations provide the wavenumbers and intensities of the infrared (IR) and Raman active vibrational modes of the molecule. ias.ac.innih.gov By comparing the calculated spectrum with the experimental FT-IR and FT-Raman spectra, a detailed assignment of the observed bands to specific molecular vibrations (e.g., C-H stretching, C=C bending, C-Cl stretching) can be made. materialsciencejournal.orgnih.gov Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental values, accounting for anharmonicity and other systematic errors in the computational methods. dergipark.org.tr

Table 2: Representative Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=N Stretch | 1650 - 1550 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Strong to Medium |

| C-F Stretch (CF₃) | 1350 - 1150 | Very Strong |

| C-O Stretch | 1250 - 1050 | Strong |

| C-Cl Stretch | 800 - 600 | Medium to Strong |

The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the isotropic magnetic shielding tensors for each nucleus. dergipark.org.tr These values can then be converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov The calculated chemical shifts can be invaluable for assigning the signals in experimental NMR spectra, especially for complex molecules where overlapping peaks can make interpretation difficult. researchgate.net

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts

| Carbon Atom Position | Predicted Chemical Shift (ppm) |

| C1 (C-Cl) | 145 - 155 |

| C3 | 120 - 130 |

| C4 | 135 - 145 |

| C4a | 125 - 135 |

| C5 | 115 - 125 |

| C6 (C-O) | 150 - 160 |

| C7 | 110 - 120 |

| C8 | 125 - 135 |

| C8a | 140 - 150 |

| CF₃ | 115 - 125 (quartet) |

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netdntb.gov.ua This approach calculates the energies of electronic transitions from the ground state to various excited states. sci-hub.se The results provide the absorption wavelengths (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. dergipark.org.tr These theoretical predictions can help in understanding the nature of the electronic transitions, such as π → π* or n → π* transitions, that give rise to the observed UV-Vis spectrum. dntb.gov.ua

Computational Mechanistic Studies

Computational mechanistic studies are pivotal in understanding the transformation pathways of this compound. These studies typically employ quantum chemical calculations to map out the potential energy surface of a reaction, identifying key intermediates and transition states.

The characterization of transition states is a cornerstone of computational mechanistic studies, providing insights into the feasibility and kinetics of a proposed reaction pathway. For a molecule like this compound, a primary reaction of interest is the nucleophilic aromatic substitution (SNAr) at the C1 position, displacing the chloro group.

Transition state geometries for such reactions are typically calculated using methods like density functional theory (DFT). A key feature of a calculated transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. mdpi.com For the SNAr reaction of this compound with a nucleophile (e.g., an amine), the transition state would involve the partial formation of the new carbon-nucleophile bond and the partial breaking of the carbon-chlorine bond. The geometry of the isoquinoline ring would also be distorted from its planar ground state structure to accommodate the attacking nucleophile.

Table 1: Hypothetical Transition State Parameters for SNAr Reaction

| Parameter | Value | Description |

|---|---|---|

| Reaction Coordinate | C1-Nucleophile bond formation / C1-Cl bond breaking | The primary motion of the atoms at the transition state. |

| Imaginary Frequency | iν (cm-1) | A negative frequency value indicating a saddle point on the potential energy surface. |

Note: The specific values in this table are illustrative and would require dedicated quantum chemical calculations for this compound.

The energetic profile of a reaction provides a quantitative description of the energy changes that occur as reactants are converted into products. This profile maps the potential energy of the system against the reaction coordinate, highlighting the relative energies of reactants, intermediates, transition states, and products.

Influence of Trifluoromethoxy Group on Electronic and Steric Properties

The trifluoromethoxy (-OCF3) group at the 6-position of the isoquinoline ring significantly influences the molecule's electronic and steric properties, which in turn dictates its reactivity and intermolecular interactions.

The -OCF3 group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.comnih.gov This strong inductive effect (-I) withdraws electron density from the isoquinoline ring system. Unlike the related methoxy (B1213986) (-OCH3) group, which is an electron-donating group through resonance (+M), the lone pairs on the oxygen of the trifluoromethoxy group are less available for donation due to the pull of the fluorine atoms. This results in the -OCF3 group having a net electron-withdrawing character. This electronic perturbation makes the isoquinoline ring more electron-deficient and thus more susceptible to nucleophilic attack, particularly at the C1 position which is further activated by the adjacent nitrogen atom.

From a steric perspective, the trifluoromethoxy group is bulkier than a methoxy group. mdpi.com While not excessively large, its size can influence the approach of reagents and the preferred conformations of the molecule. The steric hindrance of the -OCF3 group is generally considered to be a significant factor in its ability to protect adjacent positions from metabolic attack in medicinal chemistry contexts. mdpi.com

Table 2: Comparative Properties of Substituents

| Property | Trifluoromethoxy (-OCF3) | Methoxy (-OCH3) | Chlorine (-Cl) |

|---|---|---|---|

| Electronic Effect | Strong electron-withdrawing | Electron-donating | Electron-withdrawing |

| Hammett Parameter (σp) | ~0.35 | ~-0.27 | ~0.23 |

| Lipophilicity (Hansch π) | ~1.04 | ~-0.02 | ~0.71 |

Note: The values are approximate and can vary depending on the molecular context.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound would focus on the orientation of the trifluoromethoxy group relative to the plane of the isoquinoline ring. Unlike the methoxy group which often prefers a planar conformation with the aromatic ring, the trifluoromethoxy group typically adopts a non-planar conformation. nih.gov This is due to steric and electronic reasons. The rotation around the Ar-O bond would be a key aspect of this analysis, with computational methods being used to determine the rotational energy barrier and the lowest energy conformers.

Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of this compound in different environments, such as in solution. nih.gov An MD simulation would model the movement of the atoms over time, taking into account intermolecular forces. This would allow for the study of the conformational flexibility of the molecule, its solvation properties, and its potential interactions with other molecules, such as biological macromolecules. The simulation would reveal the distribution of different conformers at a given temperature and how the molecule explores its conformational space.

Derivatization and Structure Reactivity Relationship Studies of 1 Chloro 6 Trifluoromethoxy Isoquinoline

Synthesis of Analogues with Varied Substituents

The synthesis of analogues of 1-Chloro-6-(trifluoromethoxy)isoquinoline is primarily driven by the strategic modification of its core structure to modulate its chemical and biological properties. Key strategies involve reactions at the highly reactive C-1 position and alterations to the substituents on the isoquinoline (B145761) core.

The C-1 chlorine atom of 1-chloroisoquinolines is highly susceptible to displacement, making it an ideal handle for introducing a wide range of substituents. ontosight.ai Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose, enabling the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for creating C-C bonds by coupling the 1-chloroisoquinoline (B32320) with various aryl or heteroaryl boronic acids. organic-chemistry.org The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base to facilitate the transmetalation step. nih.govresearchgate.net This method allows for the synthesis of a diverse library of 1-aryl-6-(trifluoromethoxy)isoquinolines.

Buchwald-Hartwig Amination: To introduce nitrogen-based substituents at the C-1 position, the Buchwald-Hartwig amination is frequently employed. organic-chemistry.orgwikipedia.org This palladium-catalyzed cross-coupling reaction pairs the 1-chloro-isoquinoline with a primary or secondary amine, affording a variety of 1-aminoisoquinoline (B73089) derivatives. libretexts.org The choice of palladium catalyst and ligand is crucial for achieving high yields and accommodating a broad range of amine substrates. organic-chemistry.orglibretexts.org

Below is a table of representative transformations starting from this compound.

| Reaction Type | Reagents and Conditions | Product Structure | Reference |

| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMF, reflux | 1-Phenyl-6-(trifluoromethoxy)isoquinoline | nih.gov |

| Buchwald-Hartwig Amination | Morpholine, Pd(dba)₂, XPhos, NaOt-Bu, Toluene, reflux | 1-(Morpholin-4-yl)-6-(trifluoromethoxy)isoquinoline | |

| Nucleophilic Substitution | Sodium methoxide, Methanol | 1-Methoxy-6-(trifluoromethoxy)isoquinoline | ontosight.ai |

The identity of the halogen at the C-1 position and the nature of the fluorinated group at C-6 significantly influence the compound's reactivity and properties. The C-1 chloro group is an excellent leaving group for both nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. mdpi.comarkat-usa.org While other halogens like bromine or iodine could be used and would exhibit even greater reactivity in palladium-catalyzed processes due to weaker carbon-halogen bond strengths, the chloro-analogue often provides a good balance of reactivity and stability. nih.gov

The trifluoromethoxy (-OCF₃) group at the C-6 position is a key modulator of the molecule's electronic properties. It is strongly electron-withdrawing and highly lipophilic, which can enhance metabolic stability and membrane permeability in medicinal chemistry contexts. nih.gov The trifluoromethoxy group is generally more metabolically stable than a methoxy (B1213986) group due to the strength of the C-F bonds. nih.gov Analogues could be synthesized with other fluorinated moieties, such as a trifluoromethyl (-CF₃) group, which is also a common substituent in drug design, valued for its steric and electronic properties. nih.gov

Impact of Functional Group Variations on Chemical Reactivity

The chemical reactivity of this compound is dominated by the electrophilic nature of the C-1 position. The nitrogen atom in the isoquinoline ring and the electron-withdrawing trifluoromethoxy group work in concert to decrease electron density at C-1, making it highly susceptible to attack by nucleophiles. ontosight.ai

Functional group variations, particularly at the C-1 position, dramatically alter the molecule's chemical behavior.

Displacement of Chlorine: The C-Cl bond is the most reactive site for nucleophilic substitution and metal-catalyzed cross-coupling. Its replacement with carbon-based groups (via Suzuki coupling), nitrogen-based groups (via Buchwald-Hartwig amination), or oxygen-based groups (via SNAr with alkoxides) transforms the parent compound into a diverse range of derivatives. organic-chemistry.orgmdpi.comresearchgate.net

The following table illustrates the expected products from common derivatization reactions.

| Starting Material | Reagent | Reaction Type | Expected Product | Reference |

| This compound | Aniline (B41778) | Buchwald-Hartwig Amination | N-Phenyl-6-(trifluoromethoxy)isoquinolin-1-amine | wikipedia.org |

| This compound | 4-Methylphenylboronic acid | Suzuki-Miyaura Coupling | 1-(p-Tolyl)-6-(trifluoromethoxy)isoquinoline | organic-chemistry.org |

| This compound | Thiourea, followed by hydrolysis | Nucleophilic Substitution | 6-(Trifluoromethoxy)isoquinoline-1(2H)-thione | mdpi.com |

Scaffold Diversification Strategies

Beyond simple substitution, more complex structural modifications can be achieved through scaffold diversification or "scaffold hopping." This strategy involves replacing the core isoquinoline structure with a different heterocyclic system while aiming to retain or improve its desired properties. This approach is widely used in drug discovery to escape patent limitations, alter physicochemical properties, or explore new biological interactions. While specific examples starting from this compound are not extensively documented, general principles can be applied. For instance, the 1-aryl derivatives synthesized via Suzuki coupling could be considered starting points for further cyclization reactions to build fused polycyclic systems.

Bioisosteric Replacements in Related Isoquinoline Frameworks